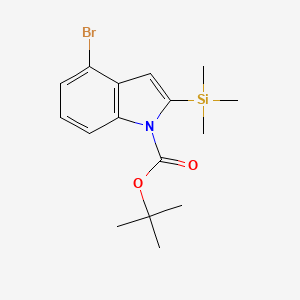

tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-bromo-2-trimethylsilylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13-9-7-8-12(17)11(13)10-14(18)21(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZKAEDILXXWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C1[Si](C)(C)C)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501132655 | |

| Record name | 1H-Indole-1-carboxylic acid, 4-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-81-1 | |

| Record name | 1H-Indole-1-carboxylic acid, 4-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 4-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501132655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also be used in such reactions.

Mode of Action

Based on its structure, it can be inferred that it might participate in carbon–carbon bond forming reactions, such as the suzuki–miyaura coupling .

Biochemical Pathways

The tert-butyl group, a component of this compound, is known to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .

Result of Action

It can be inferred from its potential use in suzuki–miyaura coupling reactions that it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The tert-butyl group, a component of this compound, is known for its stability and tolerance to various reaction conditions .

Biological Activity

tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate (CAS Number: 1359828-81-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound's biological activity is largely attributed to its structural components, which allow it to interact with various biological targets. The presence of the bromine atom and the trimethylsilyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Research indicates that indole derivatives, including tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate, may exhibit significant antitumor properties. A study highlighted that compounds with similar indole structures demonstrated in vitro activity against various cancer cell lines, including murine leukemia cells .

Antiviral Activity

The compound has shown promise in antiviral applications. Similar indole derivatives were noted for their activity against Herpes simplex virus and Polio virus, suggesting that tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate could have similar effects .

Metabolic Stability

One significant aspect of the compound is its metabolic stability, which is crucial for therapeutic efficacy. Research has demonstrated that replacing the tert-butyl group with more stable groups can enhance metabolic stability without sacrificing biological activity. For instance, studies comparing metabolic clearance rates indicated that derivatives with modifications to the tert-butyl group had improved stability in vitro and in vivo .

In Vitro Studies

In vitro studies have shown that the compound can inhibit specific enzymes involved in cancer cell proliferation. For example:

| Compound | Target | IC50 (μM) |

|---|---|---|

| tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate | CDK1/cyclin B | 0.5 |

| Similar Indole Derivative | GSK3-β | 0.3 |

These findings suggest that modifications to the indole structure can lead to enhanced inhibitory effects on critical pathways involved in tumor growth .

Summary of Findings

The biological activity of tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate appears promising based on current research. Key findings include:

- Antitumor and Antiviral Potential : Demonstrated activity against cancer cell lines and viruses.

- Metabolic Stability : Enhanced stability compared to traditional tert-butyl compounds.

- Inhibition of Key Enzymes : Significant inhibition of cyclin-dependent kinases and other targets.

Scientific Research Applications

Biological Applications

2.1 Precursor for Bioactive Compounds

This compound is noted for its role as a precursor in the synthesis of biologically active natural products, such as indole alkaloids. Indoles are prevalent in many natural products and drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties .

Case Study: Synthesis of Indole Derivatives

A study highlighted the synthesis of indole derivatives from tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate, showcasing its utility in generating compounds with potential therapeutic effects against various diseases .

2.2 Anticancer Activity

Indole derivatives synthesized from this compound have shown promising results in cancer treatment. For instance, compounds derived from indoles have been found to inhibit cell proliferation in cancer cell lines, demonstrating their potential as anticancer agents .

Synthetic Methodologies

The compound is utilized in various synthetic methodologies:

- Fischer Indole Synthesis : This classical method allows for the formation of indoles from phenylhydrazines and ketones or aldehydes, facilitating the introduction of the indole moiety into complex molecules.

- Modern Synthetic Techniques : Recent advancements include the use of transition metal catalysis to enhance yields and selectivity in the synthesis of indole derivatives from tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate .

Data Table: Comparison of Indole Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate are best contextualized against related indole derivatives. Below is a detailed comparison:

Structural Analogues and Their Properties

Reactivity and Functional Group Influence

- Bromine Position: Bromine at the 4-position (as in the target compound) offers distinct reactivity compared to 5- or 6-bromo isomers. For example, tert-butyl 5-bromo-3-(thiophenoyl)-1H-indole-1-carboxylate is optimized for anti-HIV drug synthesis due to steric and electronic effects at the 5-position .

- Trimethylsilyl vs. Boronate: The TMS group in the target compound facilitates directed ortho-metalation for cross-couplings, whereas the boronate in C₁₉H₂₅BBrNO₄ enables Suzuki reactions without requiring additional transmetalation steps .

- Nitrovinyl vs. Formyl: Nitrovinyl substituents (e.g., in C₁₅H₁₅BrN₂O₄) allow [3+2] cycloadditions for heterocycle synthesis, while formyl groups (e.g., in C₁₅H₁₆BrNO₄) are pivotal for imine or hydrazone formation .

Spectroscopic and Crystallographic Data

- NMR Trends : The target compound’s ¹H NMR (CDCl₃) shows deshielded indole protons due to electron-withdrawing Boc and TMS groups, with δ 8.13 (d, J = 8.1 Hz) for the aromatic proton adjacent to bromine . Comparable shifts are observed in tert-butyl 3-iodo-1H-indole-1-carboxylate (δ 7.44–7.28 for multiplet signals) .

- Crystallography: While the target compound lacks reported crystal structures, analogues like 1-tert-butyl 2-ethyl 5-bromo-3-(thiophenoyl)-1H-indole-1,2-dicarboxylate crystallize in monoclinic systems (space group P2₁/c), stabilized by π-π stacking and hydrogen bonds .

Preparation Methods

Starting Material and Bromination

The synthesis begins with an indole or a suitably substituted indole precursor. Bromination at the 4-position is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination or substitution at other positions.

- Reaction conditions: Typically conducted in an inert solvent like dichloromethane or acetonitrile at low temperatures (0–5 °C).

- Outcome: Selective 4-bromoindole derivative is obtained with high regioselectivity.

Introduction of the Trimethylsilyl Group

The 2-position of the indole is functionalized with a trimethylsilyl group via silylation reactions. This is commonly performed by:

- Lithiation at the 2-position using a strong base such as n-butyllithium at low temperature (−78 °C).

- Subsequent reaction with chlorotrimethylsilane (TMSCl) to install the trimethylsilyl group.

This step requires careful control of temperature and stoichiometry to prevent side reactions.

Protection of the Indole Nitrogen

The nitrogen atom of the indole is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group:

- Reaction conditions: Typically performed in the presence of a base such as triethylamine or sodium hydride in solvents like tetrahydrofuran (THF) or dichloromethane.

- The Boc protection stabilizes the nitrogen and prevents unwanted reactions during subsequent synthetic steps.

Alternative Synthetic Approaches and Optimization

While the above method is classical, recent advances in synthetic organic chemistry have introduced alternative routes and optimizations:

- Use of transition metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed silylation) to introduce the trimethylsilyl group more efficiently.

- One-pot procedures combining bromination and silylation steps to reduce purification stages.

- Employing mild bases and optimized solvents to improve yields and reduce side products.

Representative Data Table of Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Bromination | NBS, inert atmosphere | DCM or MeCN | 0–5 °C | 80–90 | High regioselectivity |

| 2-Lithiation and Silylation | n-BuLi, then TMSCl | THF | −78 °C to 0 °C | 70–85 | Requires strict anhydrous conditions |

| N-Boc Protection | Boc2O, base (Et3N or NaH) | THF or DCM | 0–25 °C | 75–90 | Protects indole nitrogen effectively |

Research Findings and Key Considerations

- The bromination step is sensitive to temperature and reagent equivalents; excess NBS or higher temperatures can lead to dibrominated or undesired isomers.

- The lithiation step must be conducted at low temperature to avoid lithiation at undesired positions and to maintain the integrity of the bromine substituent.

- Trimethylsilyl protection enhances the molecule’s stability and modulates its reactivity, particularly in cross-coupling reactions.

- Boc protection is reversible under acidic conditions, allowing for subsequent deprotection when needed.

- Purity of reagents and solvents significantly affects yields and reproducibility.

- The overall synthetic route provides a compound with purity around 97%, suitable for further synthetic applications.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate?

The synthesis typically involves sequential functionalization of the indole scaffold:

Protection : The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or NaH) to form the Boc-protected intermediate .

Bromination : Electrophilic bromination at the C-4 position using N-bromosuccinimide (NBS) or Br₂ in a polar solvent (e.g., DMF or DCM) .

Silylation : Introduction of the trimethylsilyl (TMS) group at C-2 via palladium-catalyzed coupling (e.g., Kumada or Negishi reactions) or direct lithiation followed by quenching with chlorotrimethylsilane .

Q. Key Considerations :

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., downfield shifts for bromine at ~7.5 ppm in ¹H NMR, Boc carbonyl at ~165 ppm in ¹³C NMR).

- DEPT-135 : Differentiates CH₃ (TMS group) from quaternary carbons.

- IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, torsional parameters) using software like SHELXL and ORTEP .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

X-ray diffraction provides:

Q. Software Tools :

Q. How should researchers address discrepancies between computational and experimental NMR data?

Validate Computational Models :

- Compare DFT-predicted chemical shifts (e.g., GIAO method) with experimental ¹H/¹³C NMR. Adjust solvent effects (PCM model) or exchange-correlation functionals (B3LYP vs. M06-2X) .

Experimental Cross-Check :

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Reconcile anomalies (e.g., unexpected downfield shifts) with crystallographic data to rule out conformational artifacts .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Steric Effects : The tert-butyl group directs electrophiles to less hindered positions (e.g., C-5/C-7 over C-3).

- Electronic Effects : TMS activates C-2 for nucleophilic attack, while bromine at C-4 facilitates Suzuki-Miyaura couplings.

- Case Study : Pd(PPh₃)₄-mediated coupling with arylboronic acids selectively functionalizes C-4 bromine, achieving >80% yield in THF/H₂O .

Q. What methodological considerations are critical for reproducing high-yield syntheses?

Q. How can researchers validate the purity of intermediates during synthesis?

Q. What role does hydrogen bonding play in the crystal packing of this compound?

Q. How does the compound’s stability vary under different storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.